molecular formula C16H16N2O2S2 B12576772 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate CAS No. 438035-68-8

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate

Cat. No.: B12576772
CAS No.: 438035-68-8
M. Wt: 332.4 g/mol
InChI Key: CAQMQBNMQHSQIE-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, an amino group, and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiocyanate to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate can undergo various types of chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl cyanate derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as primary amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfonyl cyanate derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The thiocyanate group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Similar structure but lacks the thiocyanate group.

    1-Phenylethylamine: Similar structure but lacks the sulfonyl and thiocyanate groups.

    Benzene-1-sulfonyl chloride: Similar structure but lacks the amino and thiocyanate groups.

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate is unique due to the presence of both the sulfonyl and thiocyanate groups, which confer distinct chemical and biological properties

Properties

CAS No.

438035-68-8

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-1-phenylethyl] thiocyanate

InChI

InChI=1S/C16H16N2O2S2/c1-13-7-9-15(10-8-13)22(19,20)18-11-16(21-12-17)14-5-3-2-4-6-14/h2-10,16,18H,11H2,1H3

InChI Key

CAQMQBNMQHSQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)SC#N

Origin of Product

United States

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